

An In-depth Technical Guide to 4-Cyanobenzenesulfonamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Cyanobenzenesulfonamide

Cat. No.: B1293931

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological relevance of **4-Cyanobenzenesulfonamide**. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data and methodological insights.

Core Chemical Properties

4-Cyanobenzenesulfonamide is a solid organic compound characterized by the presence of both a sulfonamide and a nitrile functional group attached to a benzene ring. These functional groups impart specific chemical reactivity and potential for biological activity.

Physicochemical Data

The key physicochemical properties of **4-Cyanobenzenesulfonamide** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₆ N ₂ O ₂ S	[1]
Molecular Weight	182.20 g/mol	[1]
CAS Number	3119-02-6	[1]
Appearance	Solid, Off-white	[1][2]
Melting Point	166 °C	[2]
Boiling Point	400.7 ± 47.0 °C (Predicted)	[2]
Water Solubility	1.111 g/L at 15 °C	[2]
pKa	9.57 ± 0.10 (Predicted)	[2]

Structural Identifiers

The structural representation of **4-Cyanobenzenesulfonamide** is provided through standard chemical informatics formats.

Identifier	String	Reference(s)
SMILES	<chem>NS(=O)(=O)c1ccc(cc1)C#N</chem>	[1]
InChI	1S/C7H6N2O2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,(H2,9,10,11)	[1]
InChIKey	UZECCNDOASGYNH-UHFFFAOYSA-N	[1]

Synthesis and Reactivity

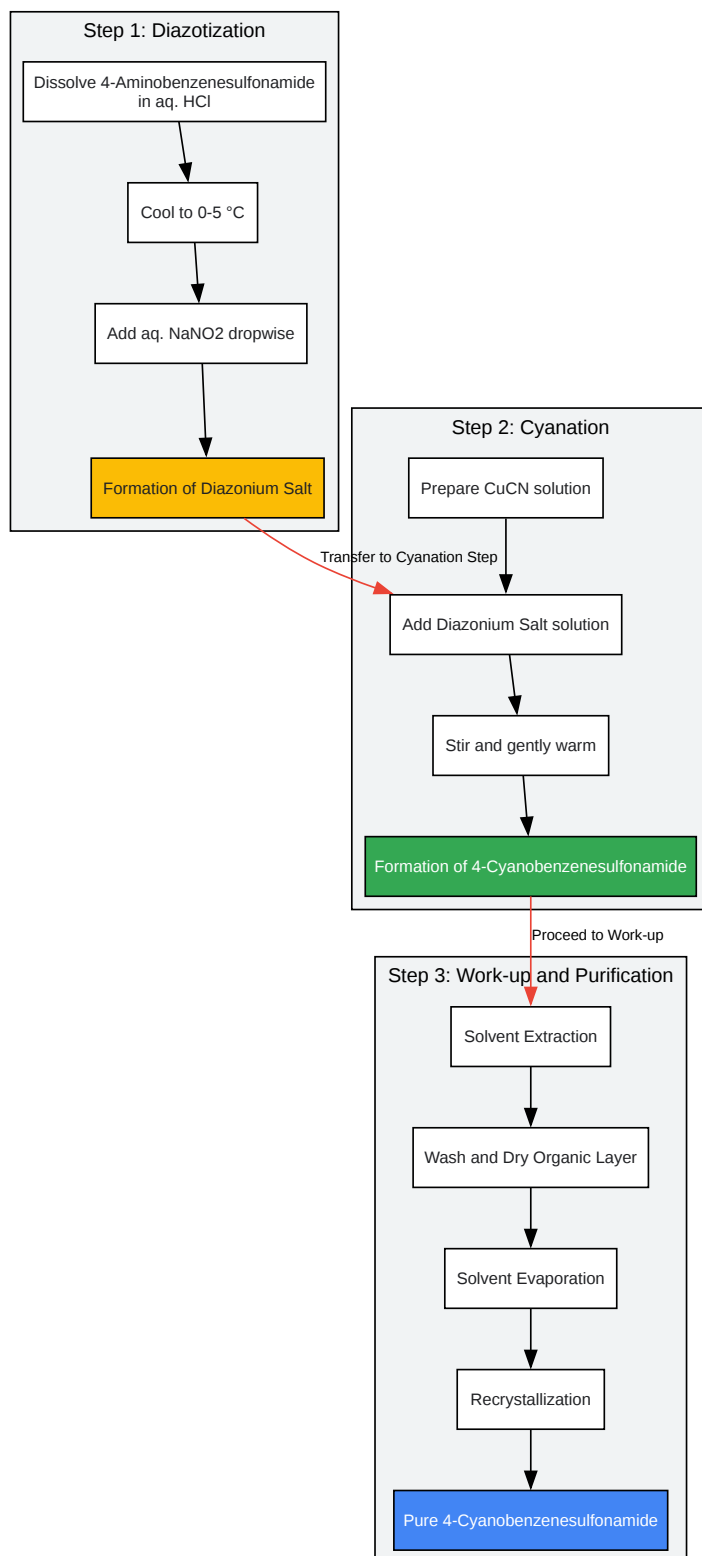
4-Cyanobenzenesulfonamide can be synthesized through standard organic chemistry transformations. A common and effective method is the Sandmeyer reaction, starting from the readily available 4-aminobenzenesulfonamide (sulfanilamide). This multi-step process involves the diazotization of the primary amine followed by cyanation.

Experimental Protocol: Sandmeyer Cyanation of 4-Aminobenzenesulfonamide (Generalized)

The following protocol is a generalized procedure for the synthesis of **4-cyanobenzenesulfonamide** based on the well-established Sandmeyer reaction.

- **Diazotization:** 4-Aminobenzenesulfonamide is dissolved in an aqueous solution of a strong mineral acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
- **Cyanation:** In a separate flask, a solution of copper(I) cyanide is prepared. The freshly prepared diazonium salt solution is then added slowly to the copper(I) cyanide solution. The reaction mixture is stirred and may be gently warmed to facilitate the displacement of the diazonium group with the cyanide group, leading to the formation of **4-cyanobenzenesulfonamide**.
- **Work-up and Purification:** Upon completion of the reaction, the product is typically isolated by extraction with a suitable organic solvent. The organic layer is then washed, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization to yield pure **4-cyanobenzenesulfonamide**.

Generalized Workflow for the Synthesis of 4-Cyanobenzenesulfonamide

[Click to download full resolution via product page](#)Synthesis of **4-Cyanobenzenesulfonamide** Workflow

Spectroscopic Profile

Experimental spectroscopic data for **4-cyanobenzenesulfonamide** are not widely available in public databases. However, a predicted spectroscopic profile can be derived from the known chemical shifts and absorption frequencies of its constituent functional groups.

¹H NMR Spectroscopy (Predicted)

- **Aromatic Protons:** The benzene ring will exhibit a classic AA'BB' system. Two doublets are expected in the aromatic region (typically δ 7.0-8.5 ppm). The protons ortho to the electron-withdrawing sulfonyl group will be deshielded and appear further downfield compared to the protons ortho to the cyano group.
- **Sulfonamide Protons:** The -NH₂ protons of the sulfonamide group will appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

- **Aromatic Carbons:** Four signals are expected for the aromatic carbons due to the molecule's symmetry. The carbon attached to the cyano group (ipso-carbon) and the carbon attached to the sulfonyl group (ipso-carbon) will be significantly deshielded. The carbon of the nitrile group itself will appear in the characteristic region for nitriles (around 115-125 ppm).
- **Carbon Chemical Shift Ranges:**
 - Aromatic C-H: ~125-135 ppm
 - Aromatic C-SO₂: ~140-150 ppm
 - Aromatic C-CN: ~110-120 ppm
 - -C≡N: ~115-125 ppm

Infrared (IR) Spectroscopy (Predicted)

- **N-H Stretching:** The sulfonamide -NH₂ group will show two characteristic stretching bands in the region of 3400-3200 cm⁻¹.

- **C≡N Stretching:** A sharp, medium-intensity absorption band is expected in the range of 2240-2220 cm^{-1} for the nitrile group.
- **S=O Stretching:** The sulfonyl group will exhibit two strong absorption bands corresponding to asymmetric and symmetric stretching, typically around 1350-1300 cm^{-1} and 1160-1140 cm^{-1} , respectively.
- **Aromatic C-H and C=C Stretching:** Aromatic C-H stretching vibrations will appear above 3000 cm^{-1} , and C=C stretching bands will be observed in the 1600-1450 cm^{-1} region.

Mass Spectrometry (Predicted)

- **Molecular Ion Peak:** The mass spectrum is expected to show a molecular ion peak (M^+) at $m/z = 182$.
- **Fragmentation Pattern:** Common fragmentation pathways for benzenesulfonamides include the loss of SO_2 (64 Da) and cleavage of the C-S bond. The presence of the cyano group may also influence the fragmentation pattern.

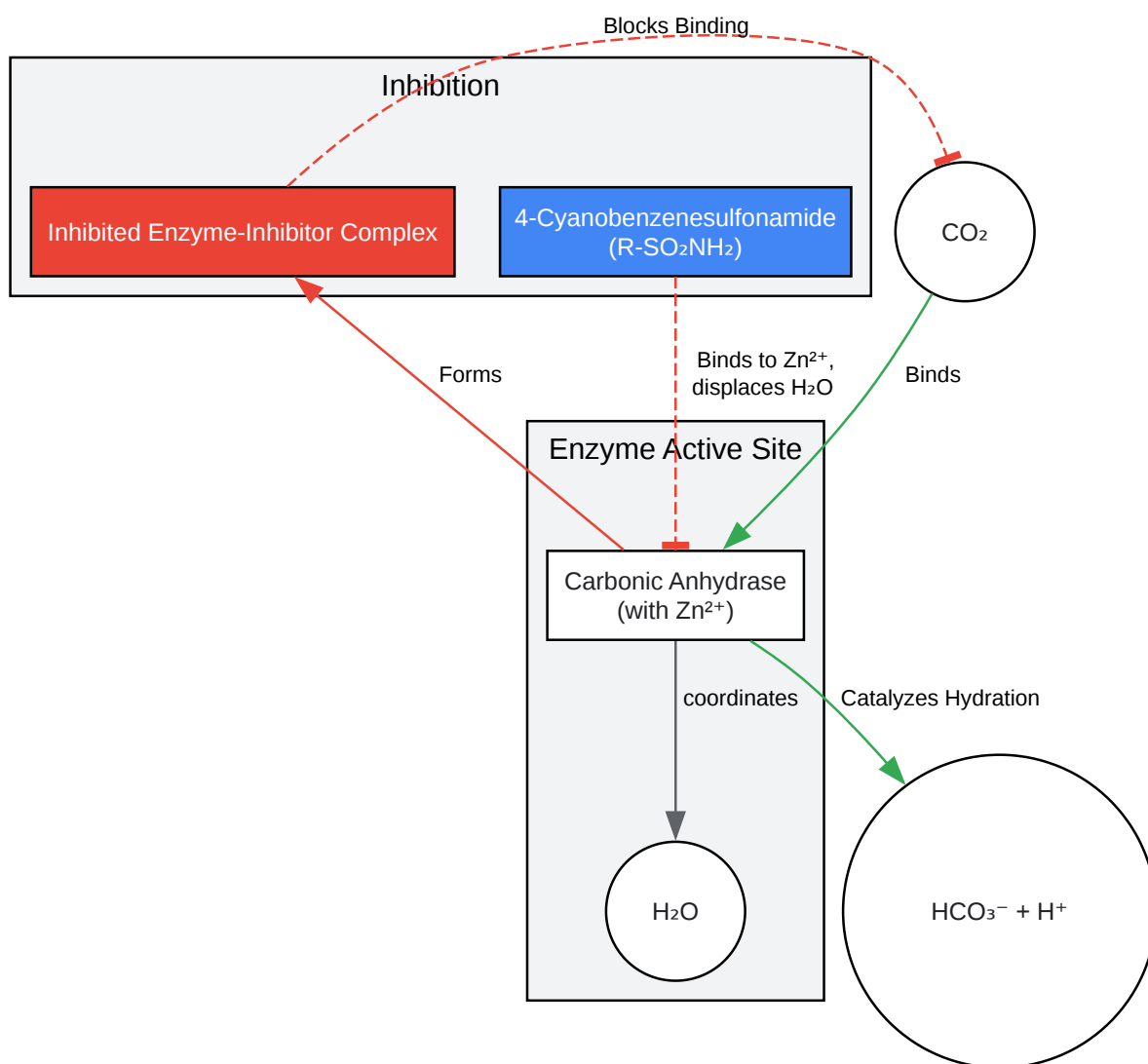
Biological Activity and Potential Applications

While specific biological studies on **4-cyanobenzenesulfonamide** are limited, its chemical structure as a primary benzenesulfonamide suggests potential activity as a carbonic anhydrase inhibitor.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Sulfonamides are a well-established class of CA inhibitors. The primary sulfonamide moiety ($-\text{SO}_2\text{NH}_2$) is crucial for this activity, as it coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion and thereby inhibiting the enzyme's catalytic function.

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

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Carbonic Anhydrase Inhibition Mechanism

The potential for **4-cyanobenzenesulfonamide** to act as a carbonic anhydrase inhibitor makes it a compound of interest for further investigation in drug discovery programs targeting pathologies where CA isoforms are upregulated, such as certain cancers and glaucoma. Its

utility as a chemical building block for the synthesis of more complex sulfonamide derivatives has also been demonstrated.

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References

- 1. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Cyanobenzenesulfonamide: Chemical Properties and Structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293931#4-cyanobenzenesulfonamide-chemical-properties-and-structure]

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